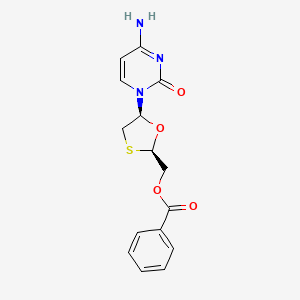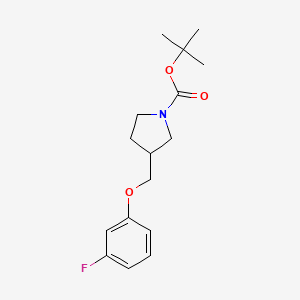
3-bromo-4-fluorophenyl trifluoromethyl sulphide
Overview
Description
3-bromo-4-fluorophenyl trifluoromethyl sulphide: is an organic compound characterized by the presence of bromine, fluorine, and a trifluoromethylthio group attached to a benzene ring. This compound is notable for its unique combination of halogen and trifluoromethylthio substituents, which impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of trifluoromethanesulfanylamide with a suitable benzene derivative . The reaction conditions often require the use of a catalyst and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: 3-bromo-4-fluorophenyl trifluoromethyl sulphide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The trifluoromethylthio group can undergo oxidation or reduction, leading to different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions produce biaryl compounds.
Scientific Research Applications
Chemistry: In chemistry, 3-bromo-4-fluorophenyl trifluoromethyl sulphide is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound’s halogen and trifluoromethylthio groups can enhance the biological activity of pharmaceuticals. It is used in the design of new drugs and agrochemicals, where these groups can improve the compounds’ stability, bioavailability, and target specificity .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism by which 3-bromo-4-fluorophenyl trifluoromethyl sulphide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and specificity to these targets, leading to desired biological or chemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- Benzene, 1-bromo-4-(trifluoromethyl)-
- Benzene, 1-bromo-2-(trifluoromethyl)-
- 3-Bromo-4-fluorobenzotrifluoride
Uniqueness: 3-bromo-4-fluorophenyl trifluoromethyl sulphide is unique due to the presence of both fluorine and trifluoromethylthio groups on the benzene ring. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H3BrF4S |
|---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
2-bromo-1-fluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H3BrF4S/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H |
InChI Key |
TVPJKVWLUNDNGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)Br)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[4-(4-Propylphenyl)butyl]propane-1,3-diol](/img/structure/B8590510.png)




